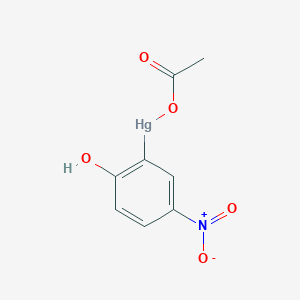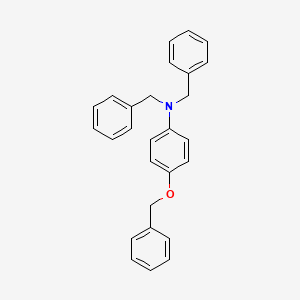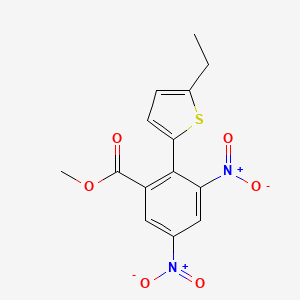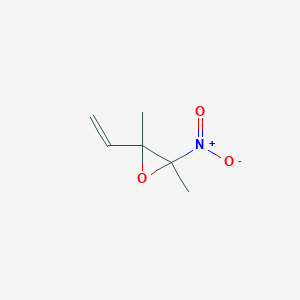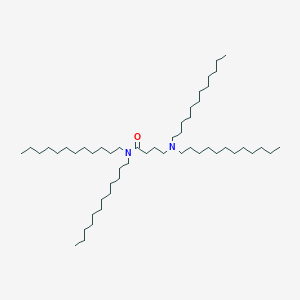
4-(Didodecylamino)-N,N-didodecylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Didodecylamino)-N,N-didodecylbutanamide is a synthetic organic compound characterized by its long alkyl chains and amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Didodecylamino)-N,N-didodecylbutanamide typically involves the reaction of didodecylamine with a suitable butanoyl chloride derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature, and the product is purified using column chromatography on a basic alumina column .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Didodecylamino)-N,N-didodecylbutanamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-(Didodecylamino)-N,N-didodecylbutanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes
Mechanism of Action
The mechanism of action of 4-(Didodecylamino)-N,N-didodecylbutanamide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the amide group can form hydrogen bonds with water molecules. This dual functionality allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dioctylamino)-N,N-dioctylbutanamide
- 4-(Dihexylamino)-N,N-dihexylbutanamide
- 4-(Didecylamino)-N,N-didecylbutanamide
Uniqueness
4-(Didodecylamino)-N,N-didodecylbutanamide is unique due to its longer alkyl chains, which provide superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong hydrophobic interactions and stabilization of emulsions .
Properties
CAS No. |
62746-34-3 |
|---|---|
Molecular Formula |
C52H106N2O |
Molecular Weight |
775.4 g/mol |
IUPAC Name |
4-(didodecylamino)-N,N-didodecylbutanamide |
InChI |
InChI=1S/C52H106N2O/c1-5-9-13-17-21-25-29-33-37-41-47-53(48-42-38-34-30-26-22-18-14-10-6-2)49-45-46-52(55)54(50-43-39-35-31-27-23-19-15-11-7-3)51-44-40-36-32-28-24-20-16-12-8-4/h5-51H2,1-4H3 |
InChI Key |
HHKJQPWVDQXARX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



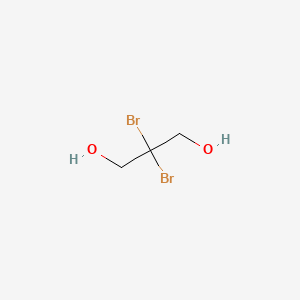
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
